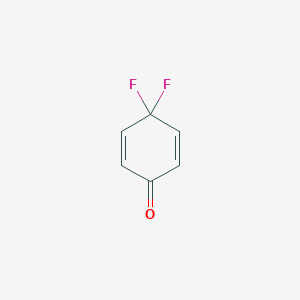

4,4-Difluorocyclohexa-2,5-dienone

Description

Structure

3D Structure

Properties

CAS No. |

42539-98-0 |

|---|---|

Molecular Formula |

C6H4F2O |

Molecular Weight |

130.09 g/mol |

IUPAC Name |

4,4-difluorocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C6H4F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H |

InChI Key |

CJVAHKRQOMGEQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C=CC1=O)(F)F |

Origin of Product |

United States |

Contextualizing Fluorinated Cyclohexadienones Within Advanced Organic Chemistry

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to a surge of interest in the development of novel fluorination methodologies and the synthesis of fluorinated building blocks. nih.govnih.gov Within this context, fluorinated cyclohexadienones have emerged as a particularly valuable class of compounds in modern organic synthesis. fluorine1.ruacs.org

Cyclohexadienones, in general, are versatile intermediates due to the presence of multiple reactive sites, including carbon-carbon double bonds and a carbonyl group. The incorporation of fluorine atoms into the cyclohexadienone scaffold further enhances their reactivity and provides access to unique chemical transformations. Polyfluorinated cyclohexadienones, for instance, exhibit high and diverse reactivity due to the presence of mobile fluorine atoms on the double bonds, a 1,3-diene system, a carbonyl group, and reactive substituents at the sp3-hybridized carbon atom. fluorine1.ru This allows for a range of reactions, including nucleophilic substitutions, cycloadditions, and photochemical transformations, making them powerful tools for the synthesis of complex organofluorine compounds. fluorine1.ru

The strategic placement of fluorine can lead to compounds with desirable characteristics such as increased metabolic stability and enhanced bioactivity, properties that are highly sought after in medicinal chemistry and agrochemicals. nih.gov In fact, over 20% of pharmaceuticals and 30% of agrochemicals contain fluorine. nih.gov Consequently, the development of synthetic methods utilizing fluorinated intermediates like cyclohexadienones is of significant importance. acs.org

Strategic Importance of 4,4 Difluorocyclohexa 2,5 Dienone in Synthetic Methodologies

Oxidative Dearomatization Strategies for Fluorinated Cyclohexa-2,5-dienones

Oxidative dearomatization of phenols represents a direct and powerful method to access cyclohexadienone structures. This approach is particularly valuable for installing fluorine atoms at the C4-position.

A primary strategy for synthesizing fluorinated cyclohexadienones involves the direct, regioselective dearomatization of phenols. nih.govrsc.org A notable development in this area is the use of an I(i)/I(iii) catalysis system to achieve highly para-selective fluorination. nih.govrsc.org This process guides a fluoride (B91410) nucleophile to the C4 position of a phenol (B47542) substrate, directly yielding the desired fluorinated cyclohexadienone. nih.gov The method is operationally simple and has been optimized to control enantioselectivity, a historically difficult challenge in this type of transformation. nih.gov

The reaction's effectiveness is competitive with established hydroxylation chemistry, providing a valuable platform for exploring fluorine-for-hydroxyl bioisosteric replacements in medicinal chemistry. nih.gov A range of substituted phenols can be used, affording products with good yields and high enantiomeric ratios. nih.govresearchgate.net For instance, various 2,4,5-trisubstituted and 2,3,4-trisubstituted phenols have been successfully converted to their corresponding 4-fluoro-cyclohexadienone products. nih.gov The success of these fluorinated cyclohexadienones in pharmaceuticals underscores the importance of such synthetic methods. nih.gov

| Substrate Type | Product | Enantiomeric Ratio (e.r.) | Yield |

| 2,4,5-Trisubstituted Phenol | 4-Fluoro-2,5-cyclohexadienone | 85:15 | up to 68% |

| 2,3,4-Trisubstituted Phenol | 4-Fluoro-2,5-cyclohexadienone | up to 92:8 | up to 69% |

This table presents data on the enantioselective dearomatization of phenols using I(i)/I(iii) catalysis-based fluorination. nih.govresearchgate.net

Hypervalent iodine reagents are widely recognized for their utility in organic synthesis due to their mild reaction conditions and environmentally benign nature. arkat-usa.orgresearchgate.net They are particularly effective as oxidants in the dearomatization of phenols. nih.gov While direct fluorination often employs specialized fluoroiodine(III) reagents, the broader class of hypervalent iodine compounds, including 2-iodoxybenzoic acid (IBX), is crucial for creating analogous dienone structures. arkat-usa.orgnih.gov

For example, IBX has been successfully used in the regioselective conversion of phenols to o-quinones, demonstrating the power of these reagents to control the position of oxidation. nih.gov In some cases, methods using stoichiometric amounts of IBX have been replaced by more efficient catalytic systems, but the foundational role of IBX in developing these transformations is significant. nih.gov The oxidation of nonsymmetrical phenols with IBX can lead exclusively to ortho-oxidation products. nih.gov The versatility of hypervalent iodine reagents is further demonstrated by their use in generating various heterocycles and in the total synthesis of natural products. nih.gov

These reagents can be generated in situ from iodoarenes and a terminal oxidant like Oxone®, providing a catalytic and more sustainable approach. researchgate.net This adaptability makes hypervalent iodine reagents a cornerstone in the synthesis of complex oxidized molecules from simple aromatic precursors.

Annulation and Aromatization Sequences Leading to Fluorinated Cyclohexenones as Precursors

Annulation reactions provide a powerful tool for constructing cyclic systems, including the cyclohexenone core that can serve as a precursor to dienones. The Robinson annulation, in particular, has been adapted for the asymmetric synthesis of highly substituted fluorinated chiral cyclohexenones. nih.gov

This method, catalyzed by primary-secondary diamines, allows for the creation of cyclohexenones with two adjacent stereocenters, one of which is a fluorinated quaternary chiral center. nih.gov The reaction proceeds with excellent control over both enantioselectivity and diastereoselectivity, yielding the complex fluorinated products in moderate to good yields. nih.gov These functionalized fluorinated cyclohexenones are valuable intermediates that can potentially be further oxidized to the corresponding dienones, representing an alternative pathway to the direct dearomatization of phenols.

Palladium-Catalyzed Dehydrogenation for Cyclic Enone Formation Relevant to Dienone Synthesis

The conversion of saturated cyclic ketones into their α,β-unsaturated counterparts (enones) is a fundamental transformation in organic synthesis. nsf.gov Palladium-catalyzed dehydrogenation has emerged as a highly effective and atom-economical method for this purpose, using molecular oxygen as the terminal oxidant. acs.orgorganic-chemistry.org This approach avoids the need for stoichiometric and often hazardous oxidants. organic-chemistry.org

A key catalyst system, Pd(DMSO)₂(TFA)₂, has shown high selectivity for the formation of enones from cyclohexanones, minimizing the competing reaction of phenol formation. acs.orgorganic-chemistry.org The reaction mechanism is believed to proceed through the formation of a Pd(II)-enolate, followed by β-hydride elimination to give the enone and a Pd(II)-hydride intermediate, which is then reoxidized by oxygen to regenerate the active catalyst. acs.org

The scope of this methodology is broad, encompassing various cyclic ketones, including heterocyclic systems and precursors to natural products. acs.orgorganic-chemistry.org For example, an intermediate en route to the natural product (–)-mersicarpine was synthesized in 85% yield using this catalytic dehydrogenation, a significant improvement over a previous method that required three equivalents of IBX. nih.gov Another approach utilizes allyl-palladium catalysis with zinc enolates to achieve the one-step dehydrogenation of ketones under basic conditions, offering an orthogonal strategy to methods that operate under acidic conditions. nsf.govorganic-chemistry.org

| Catalyst System | Substrate | Product | Key Feature |

| Pd(DMSO)₂(TFA)₂ / O₂ | Cyclohexanones | Cyclohexenones | High selectivity for enone over phenol. acs.orgorganic-chemistry.org |

| Allyl-palladium / Zn(TMP)₂ | Cyclic Ketones | Cyclic Enones | Operates under basic, salt-free conditions. nsf.govorganic-chemistry.org |

This table summarizes key palladium-catalyzed dehydrogenation methods for synthesizing cyclic enones.

Difluorocarbene Chemistry in the Construction of Gem-Difluorinated Systems

The introduction of a gem-difluoromethylene (-CF₂-) group is a critical step in the synthesis of this compound. Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate that serves as a primary tool for this purpose. cas.cnnumberanalytics.com As a moderately electrophilic species, it readily reacts with various substrates to create structurally diverse gem-difluorinated compounds. cas.cn

One of the most straightforward applications of difluorocarbene is in gem-difluorocyclopropanation reactions with alkenes. numberanalytics.com However, its utility extends to the synthesis of gem-difluoroolefins and other difluoromethylated compounds. cas.cnacs.org Significant progress has been made in developing new and more environmentally friendly sources of difluorocarbene, moving away from ozone-depleting reagents. cas.cn For instance, chlorodifluoromethane (B1668795) (Freon-22), an inexpensive industrial chemical, can serve as a practical :CF₂ source for constructing gem-difluorinated ring structures via [4+1] annulation reactions under basic conditions. acs.org

Recent advancements also include copper-catalyzed difluorocarbene transfer reactions, which allow for the precise synthesis of complex organofluorine compounds through processes like gem-difluoropropargylation. nih.gov These methods, which may involve the migratory insertion of difluorocarbene into a carbon-copper bond, open new avenues for building molecules containing the valuable C-CF₂-C motif. nih.gov

Elucidating Reaction Mechanisms and Reactivity Patterns of 4,4 Difluorocyclohexa 2,5 Dienone

Dienone–Phenol (B47542) Rearrangement in the Context of 4,4-Disubstituted Cyclohexadienones.wikipedia.orgwikiwand.com

The dienone-phenol rearrangement is a classic transformation in organic chemistry where 4,4-disubstituted cyclohexadienones convert to stable 3,4-disubstituted phenols in the presence of an acid. wikipedia.orgslideshare.net This rearrangement is a powerful tool for the synthesis of various aromatic compounds, including steroids, anthracenes, and phenanthrenes. wikipedia.org The driving force behind this reaction is the formation of a stable aromatic system. pw.live

Carbocation Rearrangement Pathways and Group Migration Tendencies

The mechanism of the dienone-phenol rearrangement proceeds through a carbocation intermediate. slideshare.netpw.live Protonation of the carbonyl oxygen generates a carbocation, which is stabilized by delocalization of the positive charge. pw.live One of the key steps involves a 1,2-shift of one of the substituents at the C-4 position to an adjacent carbon. ijrar.org The tendency of a group to migrate is determined by its ability to stabilize the resulting carbocation. wikiwand.comijrar.org

The migratory aptitude of different groups can be influenced by various factors, including their electronic and steric properties. Generally, the group that can better stabilize the positive charge of the carbocation intermediate will migrate preferentially. wikiwand.comyoutube.com For instance, a phenyl group has a higher migratory aptitude than a methyl group because it can better stabilize the positive charge through resonance. youtube.com

Table 1: Relative Migratory Aptitudes in Acid-Promoted Dienone-Phenol Rearrangements wikipedia.orgwikiwand.com

| Migrating Group 1 | Relation | Migrating Group 2 |

| COOEt | > | Phenyl (or alkyl) |

| Phenyl | > | Methyl |

| Vinyl | > | Methyl |

| Methyl | > | Alkoxy |

| Alkoxy | > | Phenyl |

It is important to note that in some cases, such as with allyl and benzyl (B1604629) groups, the rearrangement may proceed through a Cope rearrangement instead. wikipedia.orgwikiwand.com

Acid-Promoted vs. Base-Catalyzed Conditions in Dienone Rearrangements

While the dienone-phenol rearrangement is most commonly carried out under acidic conditions, it can also occur in the presence of a base. wikipedia.orgwikiwand.com

Acid-Promoted Rearrangement: In the presence of an acid, the carbonyl oxygen is protonated, leading to the formation of a carbocation intermediate. pw.liveyoutube.com This intermediate then undergoes a 1,2-shift of a substituent, followed by deprotonation to yield the aromatic phenol. pw.live The reaction is often performed in acetic anhydride (B1165640) with a catalytic amount of sulfuric acid. pw.live

Base-Catalyzed Rearrangement: Base-catalyzed rearrangements are also possible, although the term "base-promoted" is sometimes more accurate as the base may be consumed in the reaction. msu.edustackexchange.com In these cases, the base can facilitate the rearrangement by deprotonating a suitable position, leading to an anionic intermediate that drives the migration. msu.edu For example, the Favorskii rearrangement of α-halogenated ketones proceeds through a cyclopropanone (B1606653) intermediate formed under basic conditions. msu.edu

Nucleophilic Addition and Elimination Reactions of Fluorinated Cyclohexadienones

Fluorinated cyclohexadienones exhibit a rich reactivity towards nucleophiles, participating in both addition and elimination reactions. The presence of fluorine atoms significantly influences the electronic properties of the dienone system.

Nucleophilic addition to the carbon-carbon double bonds of the cyclohexadienone ring is a key reaction. The electrophilic nature of the ring, enhanced by the electron-withdrawing fluorine atoms, makes it susceptible to attack by various nucleophiles. youtube.com These reactions can proceed via a 1,2- or a 1,4-addition mechanism, depending on the nature of the nucleophile and the reaction conditions. youtube.commasterorganicchemistry.com Soft nucleophiles, such as enamines and cuprates, tend to favor 1,4-addition (Michael addition), while hard nucleophiles, like organolithium reagents, often prefer 1,2-addition. youtube.com

Elimination reactions are also a significant pathway for fluorinated cyclohexadienones. The carbon-fluorine bond is strong, making fluoride (B91410) a poor leaving group. siue.edu However, the high electronegativity of fluorine can increase the acidity of adjacent protons, facilitating elimination via an E1cb (Elimination Unimolecular conjugate Base) mechanism. siue.edu In this pathway, a base removes a proton to form a carbanion, which then expels the fluoride ion. siue.eduopenstax.org

Stereoselective Formation of Spiro Centers

The reaction of cyclohexadienones with various reagents can lead to the stereoselective formation of spirocyclic compounds, which are important structural motifs in many natural products and medicinal agents. nih.govnih.gov For instance, the reaction of phenolic enaminone derivatives with hypervalent iodine reagents can yield spiro cyclohexadienone derivatives through an intramolecular attack of the electron-rich aromatic ring. mdpi.com Additionally, diastereoselective synthesis of spiro-cyclopropanyl-cyclohexadienones has been achieved through sulfide-catalyzed [2+1] annulation of para-quinone methides with bromides. rsc.orgrsc.org

Photochemical Rearrangements and Excited State Reactivity of Cyclohexadienones

Cyclohexadienones undergo a variety of fascinating photochemical rearrangements upon irradiation with UV light. rsc.orgacs.org The excited state reactivity of these compounds is distinct from their ground-state chemistry and often leads to the formation of complex polycyclic structures. chempedia.info

The key step in the photochemical rearrangement of many 2,5-cyclohexadienones is the formation of a bicyclo[3.1.0]hex-3-en-2-one derivative. rsc.org This process is believed to involve an n-π* triplet excited state. chempedia.info From this intermediate, further rearrangements can occur, including phenyl migrations, leading to a variety of products. stackexchange.com For example, photolysis of 4,4-diphenylcyclohexa-2,5-dien-1-one leads to multiple rearranged products through a series of cyclizations and migrations. stackexchange.com The specific products formed can be influenced by the solvent and the presence of sensitizers or quenchers. acs.org

Electrophilic Nature of 4,4-Difluorocyclohexa-2,5-dienone and its Derivatives

The presence of two fluorine atoms at the C-4 position significantly enhances the electrophilic character of the this compound ring system. Fluorine's high electronegativity withdraws electron density from the ring, making the double bonds more susceptible to attack by nucleophiles. This increased electrophilicity is a key feature that distinguishes its reactivity from non-fluorinated analogs.

Derivatives of this compound, such as (4,4-difluorocyclohexa-2,5-dien-1-yl)(phenyl)methanone, also exhibit this enhanced electrophilicity. chemspider.com The electrophilic nature of these compounds makes them valuable reagents in organic synthesis, particularly for the introduction of fluorinated moieties into complex molecules. For example, they can react with electron-rich aromatic compounds in electrophilic aromatic substitution-type reactions. mdpi.com

Computational and Theoretical Approaches to 4,4 Difluorocyclohexa 2,5 Dienone Chemistry

Quantum Chemical Studies (Ab Initio, DFT, Semiempirical Methods) on Electronic Structure and Reactivity

The electronic structure and reactivity of 4,4-difluorocyclohexa-2,5-dienone can be rigorously investigated using a variety of quantum chemical methods. These methods provide insights into the molecule's geometry, orbital energies, and electron distribution, which are fundamental to understanding its chemical behavior.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. For a molecule like this compound, HF calculations would provide a foundational understanding of its electronic structure. However, to account for electron correlation, which is crucial for accurate predictions of reactivity, post-HF methods like MP2 or the more computationally intensive CCSD(T) would be necessary. These methods would yield more precise calculations of the molecule's energy, geometry, and electronic properties.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method due to its balance of accuracy and computational cost. Functionals such as B3LYP, PBE0, and M06-2X, paired with appropriate basis sets (e.g., 6-311+G(d,p) or cc-pVTZ), would be well-suited for studying this compound. DFT calculations can provide valuable information on global reactivity descriptors, as outlined in the table below.

| Reactivity Descriptor | Definition | Predicted Trend for this compound |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relatively low due to the electron-withdrawing nature of the carbonyl group and fluorine atoms. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered by the electronegative fluorine and oxygen atoms, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap would suggest higher kinetic stability. |

| Ionization Potential (IP) | Energy required to remove an electron | Expected to be high due to the presence of electronegative atoms. |

| Electron Affinity (EA) | Energy released upon adding an electron | Expected to be positive, indicating a favorable process. |

| Electronegativity (χ) | Tendency to attract electrons | High, influenced by the fluorine and oxygen atoms. |

| Hardness (η) | Resistance to change in electron distribution | Expected to be relatively high, consistent with a larger HOMO-LUMO gap. |

| Softness (S) | Reciprocal of hardness | Expected to be relatively low. |

| Electrophilicity Index (ω) | Measure of electrophilic power | Expected to be high, suggesting it is a good electrophile. |

Semiempirical methods , such as AM1 and PM7, offer a faster, albeit less accurate, alternative for preliminary investigations of large systems or for generating initial geometries for higher-level calculations.

Elucidation of Reaction Mechanisms via Molecular Modeling

Molecular modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. For this compound, computational studies would be crucial in understanding its reactions with various nucleophiles and in cycloaddition reactions.

By mapping the potential energy surface (PES) using DFT or ab initio methods, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, in a nucleophilic attack on the carbonyl carbon or at the C2/C6 positions, computational modeling could determine the preferred site of attack and the stereochemical outcome of the reaction. The influence of the gem-difluoro group on the stability of intermediates, such as tetrahedral intermediates in addition reactions, can be quantitatively assessed.

Furthermore, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule in solution, providing insights into solvent effects on reaction mechanisms and rates.

Theoretical Prediction of Spectroscopic Signatures for Structural Assignment (e.g., IR, NMR)

Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic data, which is essential for the structural characterization of newly synthesized compounds.

Infrared (IR) Spectroscopy: DFT calculations are highly effective in predicting the vibrational frequencies of molecules. For this compound, theoretical IR spectra would show characteristic peaks for the C=O and C=C stretching vibrations. The C-F stretching frequencies would also be prominent and their positions would be sensitive to the electronic environment. By comparing the calculated frequencies (often scaled to correct for systematic errors) with experimental IR spectra, a detailed assignment of the vibrational modes can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹³C and ¹⁹F NMR chemical shifts is a powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical chemical shifts that are in good agreement with experimental values. For this compound, these calculations would predict the chemical shifts for the unique carbon and fluorine atoms in the molecule, aiding in their unambiguous assignment in the experimental spectra.

| Nucleus | Predicted Chemical Shift Range (ppm) (Relative to TMS for ¹³C and CFCl₃ for ¹⁹F) | Key Influencing Factors |

| C1 (C=O) | 180-200 | Deshielded due to the electronegative oxygen atom. |

| C2, C6 (C=C) | 120-140 | Shielded relative to the carbonyl carbon. |

| C3, C5 (C=C) | 120-140 | Similar to C2 and C6. |

| C4 (CF₂) | 110-130 (with C-F coupling) | Highly influenced by the two fluorine atoms, exhibiting a characteristic triplet in the ¹³C NMR spectrum. |

| ¹⁹F | -90 to -110 | The chemical shift is highly sensitive to the electronic environment. |

Understanding of Fluorine Effects on Molecular Orbitals and Reactivity

The presence of two fluorine atoms at the C4 position has a profound impact on the electronic properties and reactivity of the cyclohexa-2,5-dienone system. Computational studies are essential to unravel these effects at a molecular orbital level.

The high electronegativity of fluorine leads to a significant polarization of the C-F bonds, resulting in a partial positive charge on the C4 carbon. This inductive effect (-I effect) withdraws electron density from the ring system. This withdrawal of electron density lowers the energy of both the occupied and unoccupied molecular orbitals.

A key aspect to investigate would be the extent of hyperconjugation between the C-F σ* anti-bonding orbitals and the π-system of the dienone. This interaction, if significant, could influence the conformation of the ring and the reactivity at the double bonds. Molecular orbital visualization would be critical to understanding these interactions.

The lowering of the LUMO energy by the fluorine atoms makes this compound a more potent electrophile compared to its non-fluorinated counterpart. This enhanced electrophilicity would make it more susceptible to attack by a wide range of nucleophiles. Computational studies can quantify this enhancement in reactivity by calculating the activation barriers for nucleophilic addition reactions and comparing them to the non-fluorinated analog.

Advanced Characterization Methodologies for Research on 4,4 Difluorocyclohexa 2,5 Dienone and Its Transformation Products

Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopy is fundamental to understanding the electronic and structural properties of 4,4-Difluorocyclohexa-2,5-dienone. By probing the interactions of the molecule with electromagnetic radiation, researchers can gain detailed insights into its architecture and behavior.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and obtain a unique "fingerprint" of a molecule by measuring its vibrational modes. For this compound, these techniques reveal characteristic vibrations of its key structural components.

The IR spectrum is particularly sensitive to polar bonds. The most prominent absorption band for this compound is expected to be the strong C=O stretching vibration, characteristic of ketones. The conjugated C=C bonds within the ring will also produce distinct stretching bands. The C-F bonds will exhibit strong stretching vibrations in the fingerprint region of the spectrum. For instance, analysis of similar chlorinated dienones, such as 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one (B14574655), shows a strong carbonyl (C=O) peak around 1681 cm⁻¹ and a C=C stretch at 1599 cm⁻¹. mdpi.com

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy and is particularly effective for analyzing symmetric, non-polar bonds. Therefore, it provides strong signals for the C=C bonds in the dienone system. By combining both IR and Raman data, a more complete vibrational profile can be assembled, aiding in structural confirmation and the study of intermolecular interactions.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique of Observation |

|---|---|---|

| C=O Stretch | 1670 - 1690 | Strong in IR |

| C=C Stretch (Conjugated) | 1600 - 1650 | Strong in Raman, Medium in IR |

| C-F Stretch | 1000 - 1200 | Strong in IR |

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. dumdummotijheelcollege.ac.in The this compound molecule contains a conjugated system of double bonds (an enone), which acts as a chromophore—the part of the molecule responsible for absorbing light. dumdummotijheelcollege.ac.inlibretexts.org

Two primary electronic transitions are expected for this compound in the UV-Vis region:

π → π* transition: An electron is promoted from a π bonding orbital to a π* antibonding orbital. This transition is typically of high intensity (large molar absorptivity, ε) and occurs at shorter wavelengths. For conjugated dienones, this absorption is often found in the 220-280 nm range. uomustansiriyah.edu.iq

n → π* transition: An electron from a non-bonding orbital (one of the lone pairs on the oxygen atom) is excited to a π* antibonding orbital. This transition is of lower intensity and occurs at a longer wavelength, typically above 300 nm for enones. uomustansiriyah.edu.iq

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of any substituents on the dienone ring. uomustansiriyah.edu.iq Emission spectroscopy (fluorescence or phosphorescence) could be used to study the properties of the excited states, providing information on de-excitation pathways after the molecule absorbs light, although many simple ketones are not strongly emissive.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Typical Wavelength (λmax) Range | Characteristics |

|---|---|---|

| π → π* | 220 - 280 nm | High molar absorptivity (ε > 1,000) |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum would show signals for the vinyl protons on the double bonds. Their chemical shifts (typically in the δ 6.0-7.5 ppm range for dienones) and coupling patterns would confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) would appear far downfield (δ > 180 ppm), while the sp² carbons of the double bonds and the unique sp³ carbon bonded to the two fluorine atoms (C-F₂) would have characteristic chemical shifts. For example, the ¹³C NMR spectrum of the related 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one shows the carbonyl carbon at δ 171.9 ppm. mdpi.com

Table 3: Predicted NMR Data for this compound

| Nucleus | Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | C2-H, C3-H, C5-H, C6-H | 6.0 - 7.5 | Doublets, Multiplets |

| ¹³C | C1 (C=O) | > 180 | Singlet (or Triplet due to ²JCF) |

| ¹³C | C2, C3, C5, C6 (C=C) | 120 - 150 | Doublets (due to ¹JCH) |

| ¹³C | C4 (CF₂) | 90 - 110 | Triplet (due to ¹JCF) |

Advanced Microscopy and Imaging for Material-Science Related Applications

When this compound is used as a precursor or component in materials science—for example, in the formation of polymers, surface coatings, or functional films—advanced microscopy and imaging techniques become essential for characterizing the resulting material's morphology, composition, and structure at the micro- and nanoscale.

Electron microscopy techniques use focused beams of electrons to generate high-resolution images of a sample's surface and internal structure.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography and morphology of materials. If this compound were used to create a polymer film, SEM would be employed to examine the film's uniformity, thickness, and the presence of any pores or defects on the surface.

Transmission Electron Microscopy (TEM): TEM provides even higher resolution images by passing electrons through an ultra-thin section of the material. It can reveal the internal structure, crystallinity, and nanostructure of a material. For instance, if the dienone was part of a block copolymer that self-assembles into nanodomains, TEM would be the primary tool to visualize these structures.

Focused Ion Beam/SEM (FIB/SEM) Tomography: This powerful technique combines the imaging capabilities of an SEM with the milling precision of a focused ion beam. The ion beam sequentially removes thin layers from the material's surface, while the SEM images each newly exposed plane. These images are then reconstructed to create a detailed three-dimensional model of the material's internal structure, which is invaluable for understanding complex architectures like porous networks or embedded particles.

Surface-sensitive techniques are critical for applications where the outermost molecular layers of a material dictate its properties, such as in coatings, adhesives, and electronics.

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides quantitative information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a surface. For a surface modified with this compound, XPS would not only detect the presence of carbon, oxygen, and fluorine but could also distinguish between the carbonyl carbon (C=O), vinyl carbons (C=C), and the difluorinated carbon (CF₂), confirming the chemical integrity of the molecule on the surface.

Secondary Ion Mass Spectrometry (SIMS) and Time-of-Flight SIMS (ToF-SIMS): SIMS is a highly sensitive technique that involves bombarding a surface with a primary ion beam, which causes secondary ions (molecular fragments) to be ejected from the surface. carleton.edu These ejected ions are analyzed by a mass spectrometer. Time-of-Flight SIMS (ToF-SIMS) is an advanced mode that offers high mass resolution and parallel detection of all ions, making it excellent for identifying unknown molecular species on a surface. lucideon.comresearchgate.net For a material containing this compound, ToF-SIMS could identify characteristic molecular fragments, confirming its presence. By combining ToF-SIMS with a sputter ion beam, it is possible to perform depth profiling and generate 3D chemical maps of the sample, revealing the distribution of the compound and its transformation products within the material's structure. uwo.cautexas.edu

Table 4: Application of Surface Analysis Techniques

| Technique | Information Provided | Application Example |

|---|---|---|

| XPS | Elemental composition, chemical and oxidation states | Confirming the C, O, and F atomic concentrations and bonding environments on a surface functionalized with the dienone. |

| ToF-SIMS | Molecular information from the outermost surface (1-2 nm), high-sensitivity elemental and isotopic data. carleton.edulucideon.com | Identifying molecular fragments of this compound on a surface to confirm its presence and map its lateral distribution. |

| ToF-SIMS 3D Mapping | Three-dimensional chemical imaging | Visualizing the penetration depth and distribution of the dienone within a polymer matrix after a modification process. |

Diffraction Techniques for Crystalline Structure Determination (e.g., X-ray Diffraction)

X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the packing of molecules in the crystal lattice. For novel compounds like this compound and its products, single-crystal X-ray diffraction is particularly powerful.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement of these spots is directly related to the crystal's unit cell dimensions and symmetry (the space group). The intensities of the spots contain the information about the arrangement of atoms within the unit cell. By analyzing this pattern, crystallographers can solve the crystal structure, yielding precise bond lengths, bond angles, and torsion angles.

While specific crystallographic data for this compound is not prominently available in the current literature, the characterization of analogous halogenated cyclohexadienones provides a clear example of the data obtained. For instance, the crystal structure of 2,4,6-trichloro-4-methylcyclohexa-2,5-dien-1-one, a related compound, was determined by single-crystal X-ray diffraction. The analysis revealed detailed structural parameters, confirming its molecular geometry and providing insight into intermolecular interactions.

A typical output from a single-crystal XRD analysis is a set of crystallographic data, as illustrated in the hypothetical table below for a related cyclohexadienone. This data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the wider scientific community.

Interactive Table: Example Crystallographic Data for a Halogenated Cyclohexadienone Derivative

| Parameter | Value |

| Chemical Formula | C7H5Cl3O |

| Formula Weight | 211.46 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.3071(5) |

| b (Å) | 10.6875(10) |

| c (Å) | 7.7006(7) |

| α (°) | 90 |

| β (°) | 105.038(4) |

| γ (°) | 90 |

| Volume (ų) | 421.82(7) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.665 |

| R-factor | 0.045 |

This table presents example data for a related compound to illustrate the type of information obtained from X-ray diffraction analysis.

For transformation products of this compound, which may also be crystalline, XRD is essential to confirm the outcome of a chemical reaction, such as addition, rearrangement, or substitution, by unambiguously determining the structure of the resulting molecule.

Thermal Analysis (TGA, DTA, DSC) in Dienone Chemistry Research

Thermal analysis techniques are a group of methods that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. particletechlabs.com Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are particularly valuable in the study of dienone chemistry. slideshare.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. particletechlabs.com This technique is crucial for determining the thermal stability of a compound. For this compound, a TGA curve would reveal the temperature at which the compound begins to decompose. The TGA thermogram plots mass percentage against temperature, and a sharp drop in mass indicates a decomposition event. This information is critical for understanding the material's upper-temperature limit for storage and application. It can also provide information about the composition of transformation products, especially if they are solvates or hydrates, by showing mass loss at lower temperatures corresponding to solvent evaporation.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to measure thermal events where no change in mass occurs, such as melting, crystallization, and glass transitions. In DTA, the temperature difference between a sample and an inert reference is measured as a function of temperature. In DSC, the difference in heat flow required to maintain the sample and reference at the same temperature is measured. slideshare.net

For this compound, DSC would be used to determine its melting point and enthalpy of fusion. These are fundamental physical properties that are indicative of purity. A sharp melting peak suggests a pure compound, while a broad peak often indicates the presence of impurities. For transformation products, which may be polymeric or amorphous, DSC is instrumental in identifying glass transitions, which are characteristic of non-crystalline materials.

The data obtained from these analyses can be compiled to create a thermal profile of the compound.

Interactive Table: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Hypothetical Value | Significance |

| TGA | Onset of Decomposition (Td) | 185 °C | Indicates the upper limit of thermal stability. |

| TGA | Residue at 500 °C | 2% | Suggests near-complete decomposition. |

| DSC | Melting Point (Tm) | 78 °C | Characteristic physical property for identification and purity assessment. |

| DSC | Enthalpy of Fusion (ΔHf) | 25 kJ/mol | Energy required to melt the solid. |

This table presents hypothetical data to illustrate the typical results from thermal analysis of a small organic molecule.

Strategic Applications of 4,4 Difluorocyclohexa 2,5 Dienone in Complex Organic Synthesis

Role as a Key Intermediate in the Synthesis of Biologically Relevant Molecular Architectures

4,4-Difluorocyclohexa-2,5-dienone serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its dienone structure, activated by the two fluorine atoms at the C4 position, makes it an excellent Michael acceptor and a reactive partner in various cycloaddition reactions. This reactivity has been harnessed to prepare precursors for complex natural products and their analogues.

For instance, the core structures of certain bioactive terpenoids and alkaloids can be accessed through multi-step sequences where the initial reaction involves the conjugate addition of a nucleophile to the difluorocyclohexadienone ring. This initial step sets the stereochemistry and provides a functionalized scaffold for subsequent transformations.

Formation of Polycyclic and Spirocyclic Systems

The construction of intricate polycyclic and spirocyclic frameworks is a significant challenge in organic synthesis. This compound has proven to be an invaluable tool in this regard, facilitating the synthesis of diverse and complex ring systems.

Synthesis of Steroids, Anthracenes, and Phenanthrenes

The strategic application of this compound has been demonstrated in the synthesis of modified steroid skeletons. An eight-step linear sequence has been developed to prepare two diastereomers of an 8-fluoro-ABC-steroid building block. researchgate.net A key step in this synthesis is an intramolecular Diels-Alder reaction of an intermediate o-quinodimethane, which is generated from a benzocyclobutene substituted with a 5-fluorohex-5-en-4-one chain. researchgate.net This approach highlights the utility of fluorinated building blocks in accessing complex polycyclic structures.

While direct synthesis of anthracenes and phenanthrenes using this compound is not extensively documented, the principles of its reactivity suggest potential pathways. Diels-Alder reactions with appropriate dienes could, in principle, lead to bicyclic adducts that can be further elaborated and aromatized to form anthracene (B1667546) or phenanthrene (B1679779) derivatives. These polycyclic aromatic hydrocarbons are known for their unique electronic properties and have applications in materials science. slideshare.net

Total Synthesis of Spirooliganones

The total synthesis of spirooliganones, a class of natural products with complex spirocyclic architectures, represents a significant synthetic challenge. While direct application of this compound in the total synthesis of spirooliganones is not explicitly detailed in the provided context, the synthesis of other complex spirocyclic systems provides a relevant precedent. For example, the total synthesis of dactyloquinone A and spiroetherone A has been achieved from a meroterpenoid scaffold. chemrxiv.org A key step in the synthesis of spiroetherone A involved a stereospecific quinol-spiroenedione rearrangement. chemrxiv.org This type of transformation highlights the importance of cyclohexadienone-type intermediates in the construction of spirocycles.

Contributions to Organofluorine Building Blocks for Tailored Molecular Properties

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This compound is a valuable source of the gem-difluoro motif, which can be incorporated into various molecular scaffolds to create novel organofluorine building blocks.

The presence of the two fluorine atoms can enhance metabolic stability, modulate acidity or basicity, and influence conformational preferences. These effects are highly sought after in medicinal chemistry and materials science. For example, the difluorinated cyclohexadienone can be used to synthesize fluorinated analogues of known drugs or to create new materials with specific electronic properties.

Catalytic Applications and Material Science Contexts

The reactivity of this compound also extends to its potential use in catalytic systems and the development of new materials. While not a catalyst itself, it can serve as a precursor to ligands for metal catalysts or as a monomer in polymerization reactions. The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of resulting ligands or polymers.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4,4-Difluorocyclohexa-2,5-dienone, and how can purity be ensured?

- Methodological Answer :

- Dienone-Phenol Rearrangement : Start with fluorinated phenol precursors under acidic conditions (e.g., H₃O⁺) to induce cyclization. Fluorine substituents at the 4,4-positions stabilize the transition state during rearrangement .

- Halogenation : Introduce fluorine via electrophilic substitution using fluorinating agents like Selectfluor®. Monitor reaction progress via TLC or GC-MS to avoid over-halogenation .

- Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients. Confirm purity via ¹⁹F NMR (fluorine coupling patterns) and elemental analysis .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identify characteristic dienone protons (δ 5.5–6.5 ppm) and fluorine coupling (³J₃,₄ and ³J₅,₆). Fluorine substituents split signals into distinct doublets .

- IR Spectroscopy : Detect conjugated ketone (C=O stretch ~1650 cm⁻¹) and fluorine-induced polarization shifts.

- GC-MS : Confirm molecular ion peaks (m/z ~154 for parent ion) and fragmentation patterns (loss of CO or F groups) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer :

- Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation. Avoid exposure to strong oxidizers (e.g., peroxides), which may trigger decomposition .

- Reactivity : Fluorine’s electron-withdrawing effect reduces dienone electrophilicity compared to non-fluorinated analogs. Test stability in polar solvents (e.g., DMSO, MeOH) via accelerated aging studies .

Advanced Research Questions

Q. How do 4,4-substituents influence the dienone-phenol rearrangement mechanism?

- Methodological Answer :

- Transition-State Analysis : Fluorine’s electronegativity stabilizes cationic intermediates (Cation A in Fig. 1 of ) during rearrangement. Use DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies with other 4,4-disubstituted dienones .

- Kinetic Studies : Perform acid-catalyzed rearrangements (H₂SO₄ in EtOH) and monitor migratory aptitude via HPLC. Fluorine’s -I effect accelerates migration compared to bulky groups (e.g., tert-butyl) .

Q. What computational strategies predict regioselectivity in fluorinated dienone reactions?

- Methodological Answer :

- Molecular Dynamics Simulations : Model substituent effects on π-orbital alignment during electrophilic attacks. Fluorine’s electron withdrawal directs electrophiles to the C3 position .

- NBO Analysis : Quantify hyperconjugative interactions between fluorine lone pairs and the dienone π-system. Correlate with experimental regioselectivity in Diels-Alder reactions .

Q. How can isotopic labeling resolve contradictions in oxidation product identification?

- Methodological Answer :

- ¹⁸O-Labeling : Treat this compound with H₂¹⁸O under acidic conditions. Analyze products via high-resolution MS to distinguish between keto-enol tautomers (e.g., 4-hydroxy vs. phenol derivatives) .

- Deuterium Exchange : Track proton transfer in intermediates using ¹H NMR. For example, deuterated solvents (CD₃OD) reveal solvent participation in transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.